1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene
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Overview
Description
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene is a complex organic compound characterized by its unique structure, which consists of a central benzene ring substituted with six benzene rings through oxygen linkages
Preparation Methods
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the central benzene ring, followed by the introduction of the oxy linkages and subsequent attachment of the peripheral benzene rings. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the oxy linkages. Industrial production methods may involve the use of automated synthesis equipment to ensure precision and efficiency in the preparation process.
Chemical Reactions Analysis
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the peripheral benzene rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and solvents such as dichloromethane and tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions between aromatic rings and biological macromolecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular targets and effects.
Comparison with Similar Compounds
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene can be compared with other similar compounds, such as:
Hexaphenylbenzene: Similar in structure but lacks the oxy linkages, resulting in different reactivity and applications.
Hexaalkoxybenzene: Contains alkoxy groups instead of benzene rings, leading to variations in chemical properties and uses.
Hexaarylbenzene: Substituted with various aryl groups, offering diverse reactivity and potential applications. The uniqueness of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene lies in its combination of benzene rings and oxy linkages, providing a distinct set of chemical and physical properties that make it valuable for research and industrial applications.
Properties
CAS No. |
84890-09-5 |
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Molecular Formula |
C42H30O6 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexaphenoxybenzene |
InChI |
InChI=1S/C42H30O6/c1-7-19-31(20-8-1)43-37-38(44-32-21-9-2-10-22-32)40(46-34-25-13-4-14-26-34)42(48-36-29-17-6-18-30-36)41(47-35-27-15-5-16-28-35)39(37)45-33-23-11-3-12-24-33/h1-30H |
InChI Key |
LHEQUUJXLNNMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 |
Origin of Product |
United States |
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